N-(2,1,3-benzothiadiazol-4-yl)-4-methoxy-3-nitrobenzamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-4-methoxy-3-nitrobenzamide is an organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including optoelectronics, photodynamic therapy, and as building blocks for more complex molecules . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-4-methoxy-3-nitrobenzamide typically involves the reaction of 2-aminothiophenol with 4-chloro-3-nitrobenzoic acid in the presence of potassium carbonate. The resulting product is then reacted with 4-methoxybenzoyl chloride to obtain the final compound. This method is commonly used in laboratory settings to produce the compound for research purposes. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(2,1,3-benzothiadiazol-4-yl)-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-(2,1,3-benzothiadiazol-4-yl)-4-methoxy-3-aminobenzamide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-4-methoxy-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of photodynamic therapy.
Industry: The compound is used in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-4-methoxy-3-nitrobenzamide is not fully understood. it is believed that the compound exerts its effects by interacting with specific molecular targets and pathways. For example, in photodynamic therapy, the compound may generate reactive oxygen species upon exposure to light, leading to the destruction of targeted cells.
Comparison with Similar Compounds
N-(2,1,3-benzothiadiazol-4-yl)-4-methoxy-3-nitrobenzamide can be compared with other benzothiadiazole derivatives, such as:
N,N’-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine: This compound has different coordination modes and photophysical properties.
4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine: This derivative is used in photovoltaic materials and has unique nucleophilic substitution properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C14H10N4O4S |
---|---|
Molecular Weight |
330.32 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C14H10N4O4S/c1-22-12-6-5-8(7-11(12)18(20)21)14(19)15-9-3-2-4-10-13(9)17-23-16-10/h2-7H,1H3,(H,15,19) |
InChI Key |
CYHXOXLVZUATTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=NSN=C32)[N+](=O)[O-] |
Origin of Product |
United States |
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